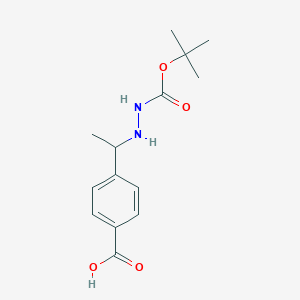

3-(4-Acetylphenyl)-1,3-oxazinan-2-one

Vue d'ensemble

Description

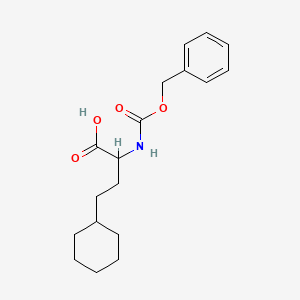

3-(4-Acetylphenyl)-1,3-oxazinan-2-one, also known as 4-acetyl-3-phenyloxazin-2-one, is a heterocyclic organic compound with a molecular formula of C10H9NO3. It is a white solid that is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO). This compound has been studied for its potential applications in the fields of chemistry, biology, and medicine.

Applications De Recherche Scientifique

Synthesis and Reactivity

3-(4-Acetylphenyl)-1,3-oxazinan-2-one is a representative of the broader class of 1,3-oxazinan-2-one compounds, which have garnered attention for their synthetic utility and potential in producing various biologically active molecules. These compounds serve as versatile synthons for accessing a diverse array of chemical structures, including β-amino acid derivatives and cyclic amino acids, via diastereoselective synthesis processes. For example, the diastereoselective synthesis of cyclic β2,3-amino acids utilizes 4-substituted-1,3-oxazinan-6-ones. This process involves alkylating the oxazinan-6-ones with alkenyl electrophiles, followed by ring-closing metathesis to form cyclic 1,3-oxazinan-6-ones, which are then converted into cyclic β2,3-amino acids (Sleebs, Nguyen, & Hughes, 2013). Additionally, the synthesis of new 4,6-disubstituted-1,3-oxazinan-2-one analogues highlights the compound's role in producing heterocyclic compounds with significant biological activities (Borah & Phukan, 2013).

Environmental Impact and Green Chemistry

The synthesis of 1,3-oxazinan-2-one derivatives has also been evaluated from an environmental perspective, emphasizing the importance of green chemistry principles in chemical synthesis. A comparative environmental assessment of alternative syntheses for 3-benzyl-1,3-oxazinan-2-one demonstrated the feasibility of achieving lower environmental impacts by selecting synthesis routes that employ green metrics. This approach helps identify synthesis methods with minimal environmental footprints, aligning with sustainable chemistry goals (Toniolo, Aricò, & Tundo, 2014).

Catalytic Applications and Methodologies

The compound's relevance extends to catalytic applications, where it participates in gold-catalyzed synthetic routes. These methodologies afford regioselective access to 1,3-oxazinan-2-ones and their derivatives, showcasing the potential of gold catalysis in organic synthesis. This catalytic process underscores the compound's utility in generating structures of interest for pharmaceutical development and other areas of chemical research (Toste, 2013).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 4-acetylphenyl-substituted imidazolium salts, have been found to inhibit enzymes like carbonic anhydrase (hcas) and acetylcholinesterase (ache) . These enzymes play crucial roles in various physiological processes, including neurotransmission and pH regulation.

Mode of Action

Based on the structural similarity to 4-acetylphenyl-substituted imidazolium salts, it can be hypothesized that this compound may interact with its targets (such as hcas and ache) through non-covalent interactions, leading to the inhibition of these enzymes .

Biochemical Pathways

For instance, hCAs are involved in the regulation of pH and fluid balance, while AChE is crucial for the termination of impulse transmission at cholinergic synapses .

Pharmacokinetics

Similar compounds like 4-acetylphenyl-substituted imidazolium salts are soluble in polar organic solvents such as ethyl alcohol, dimethylformamide, and dimethylsulfoxide, as well as water . This suggests that 3-(4-Acetylphenyl)-1,3-oxazinan-2-one may have good bioavailability.

Result of Action

Based on the potential targets, it can be inferred that this compound may alter neurotransmission and ph regulation by inhibiting hcas and ache .

Action Environment

Similar compounds like 4-acetylphenyl-substituted imidazolium salts are stable to air and moisture . This suggests that 3-(4-Acetylphenyl)-1,3-oxazinan-2-one may also exhibit stability under various environmental conditions.

Propriétés

IUPAC Name |

3-(4-acetylphenyl)-1,3-oxazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-9(14)10-3-5-11(6-4-10)13-7-2-8-16-12(13)15/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGYSXWVFUODGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCCOC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

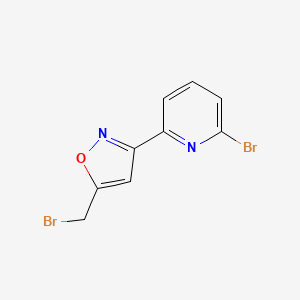

![4-[5-(bromomethyl)-3-isoxazolyl]Benzoic acid](/img/structure/B1380126.png)

![Tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate](/img/structure/B1380136.png)

![Benzyl[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B1380138.png)